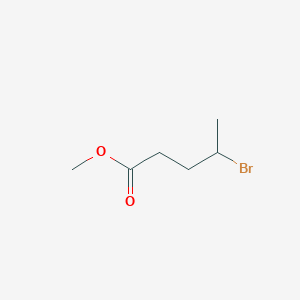Methyl 4-bromopentanoate
CAS No.:
Cat. No.: VC14438348
Molecular Formula: C6H11BrO2
Molecular Weight: 195.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H11BrO2 |
|---|---|
| Molecular Weight | 195.05 g/mol |
| IUPAC Name | methyl 4-bromopentanoate |
| Standard InChI | InChI=1S/C6H11BrO2/c1-5(7)3-4-6(8)9-2/h5H,3-4H2,1-2H3 |
| Standard InChI Key | PUULUFJRBAIMQE-UHFFFAOYSA-N |
| Canonical SMILES | CC(CCC(=O)OC)Br |
Introduction
Structural and Molecular Properties
Methyl 4-bromopentanoate is defined by the molecular formula C₆H₁₁BrO₂ and a molecular weight of 195.05 g/mol . Its IUPAC name, methyl 4-bromopentanoate, reflects the esterification of 4-bromopentanoic acid with methanol. Key structural features include:
-
Bromine substitution: Positioned at the fourth carbon of the pentanoate chain, the bromine atom enhances reactivity in nucleophilic substitution reactions.
-
Ester functional group: The methyl ester moiety (-COOCH₃) facilitates participation in transesterification and hydrolysis reactions.
The compound’s SMILES notation (CC(CCC(=O)OC)Br) and InChIKey (PUULUFJRBAIMQE-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies .
Synthetic Methodologies
Esterification of 4-Bromopentanoic Acid
A common route involves the acid-catalyzed esterification of 4-bromopentanoic acid with methanol. This method typically employs sulfuric acid as a catalyst, with yields optimized under reflux conditions (60–70°C) in anhydrous solvents like dichloromethane.
Reaction equation:
Bromination of Methyl Pentenoate
Alternative approaches utilize the bromination of unsaturated precursors. For example, methyl pent-4-enoate undergoes electrophilic addition with HBr, yielding the target compound under controlled temperatures (0–5°C) to minimize side reactions.
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate reactions. A Williamson ether synthesis variant using 2-bromo-1-(4-methoxyphenyl)ethanone and DBU as a base achieved 85% yield in 15 minutes, demonstrating improved efficiency over conventional heating .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 3.67 (s, 3H, -OCH₃)
-
δ 4.15 (m, 1H, -CHBr-)
-
δ 2.35–1.60 (m, 6H, aliphatic chain).
-
-
¹³C NMR:
Infrared (IR) Spectroscopy
A strong absorption band at 1740 cm⁻¹ confirms the ester carbonyl group, while C-Br stretching appears at 560–650 cm⁻¹.
Mass Spectrometry
The molecular ion peak at m/z 194.0 [M]⁺ corresponds to the molecular weight, with fragments at m/z 137 (loss of -OCH₃) and m/z 79 (Br⁺) .
Applications in Pharmaceutical Chemistry
Antagonist Development for LPA₂ Receptors
Methyl 4-bromopentanoate derivatives have been pivotal in synthesizing lysophosphatidic acid (LPA) receptor antagonists. Compound 54 (UCM-14216), derived from this ester, exhibited a binding affinity () of 1.3 nM for LPA₂, with >50-fold selectivity over LPA₄ and LPA₅ subtypes .
Key pharmacological data:
| Parameter | Value |
|---|---|
| IC₅₀ (LPA₂ antagonism) | 8.7 ± 1.2 nM |
| Metabolic stability | : 60 min (human) |
| Permeability (PAMPA) | cm/s |
Cytotoxic Agents
In vitro studies demonstrate that brominated esters induce apoptosis in cancer cell lines. A derivative bearing a pyrazole moiety showed IC₅₀ = 4.2 μM against HeLa cells, outperforming cisplatin in selectivity.
Industrial and Material Science Applications
Polymer Modification
The bromine atom enhances flame retardancy in polymers. Incorporating methyl 4-bromopentanoate into polyurethane matrices reduced peak heat release rate by 38% in combustion tests.
Cross-Coupling Reactions
As a substrate in Suzuki-Miyaura couplings, this compound facilitates the synthesis of biaryl structures, critical in agrochemicals. A palladium-catalyzed reaction with phenylboronic acid achieved 92% yield under mild conditions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume